D-Mannose-13C,d

Isotopic Purity Metabolic Flux Analysis Quantitative Mass Spectrometry

Standard unlabeled or single-isotope mannose analogs fail to resolve endogenous interference in LC-MS and NMR metabolomics. D-Mannose-13C,d provides orthogonal detection capability via combined carbon-13 and deuterium labeling. - Enables GC-MS quantification of mannose in honey to 0.5 mg/kg detection limits - Achieves 97-100% matrix factor recovery in human serum biomarker assays (1-50 μg/mL) - Facilitates simultaneous 1H/2H-decoupled 13C NMR of anomerization pathways - Position-specific C1 labeling supports MPI-CDG metabolic flux analysis BenchChem supplies this dual-isotope internal standard with documentation for regulatory-compliant method validation.

Molecular Formula C6H12O6
Molecular Weight 182.15 g/mol
Cat. No. B12397363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C,d
Molecular FormulaC6H12O6
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D
InChIKeyGZCGUPFRVQAUEE-DSMUXQPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C,d: Isotopic Specifications and Analytical Features


D-Mannose-13C,d is a dual-labeled stable isotope derivative of D-Mannose, a naturally occurring aldohexose sugar that plays a critical role in glycosylation and cellular metabolism [1]. This compound incorporates both carbon-13 (¹³C) and deuterium (²H, denoted as 'd') isotopes into the D-mannose molecular framework. The isotopic labeling creates a distinct mass shift from unlabeled D-mannose (180.16 g/mol) that enables precise tracking and quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance techniques .

Label type Dual stable isotope (13C + deuterium) internal standard
Primary use Co-eluting isotopic reference for MS and NMR differentiation from endogenous mannose
Key advantage Orthogonal detection modalities: mass shift for MS, isotope effect for NMR

Why Single-Isotope Analogs Fall Short for Quantitation


Substitution of D-Mannose-13C,d with unlabeled D-mannose or singly ¹³C-labeled mannose variants fundamentally compromises experimental validity. Unlabeled D-mannose provides no mass shift for MS-based tracking and cannot be distinguished from endogenous mannose pools. Singly ¹³C-labeled analogs offer only a M+1 mass shift, which can overlap with naturally occurring ¹³C isotopologues, whereas D-Mannose-13C,d provides a unique M+2 mass signature enabling unambiguous resolution in multiplexed tracer studies . Positional labeling also dictates which metabolic pathways can be interrogated; a single label at the C-1 position will trace different carbon rearrangements than a label at C-6, and dual-labeling with deuterium adds an orthogonal dimension for chemical shift perturbation in NMR [1]. Procurement of an improperly labeled analog yields data that is either uninterpretable or requires extensive correction for natural abundance, negating the precision required for peer-reviewed metabolic flux and quantitative biomarker studies.

Unlabeled mannose: Indistinguishable from endogenous mannose in MS; matrix interference may compromise quantification accuracy.
13C-only analog: Lacks deuterium-induced isotope effect on chemical shifts; simultaneous protonated/deuterated species observation in NMR is not supported.
Deuterium-only analog: Minimal mass shift for MS differentiation; insufficient for complex matrix quantification requiring baseline resolution.

Quantitative Performance Benchmarks vs. Comparators


Isotope Dilution GC-MS for Sub-μg/g Detection in Honey

D-Mannose-13C,d is supplied with dual isotopic enrichment specifications of 99 atom% ¹³C and 98 atom% D, as verified by manufacturer certificate of analysis . In contrast, the uniformly labeled D-Mannose-13C6 comparator is typically supplied at 98 atom% ¹³C . This 1 atom% differential in ¹³C purity translates to a 1% reduction in background M+0 signal contamination in the M+2 channel, which is critical for low-abundance metabolite detection where signal-to-noise is limiting.

LOD in honey
Cross-study comparable
0.5 mg/kg (dual-label ISTD) vs. ~2-5 mg/kg (external standard)
Supports sub-µg/g quantification in complex food matrices
GC-MS with two-step derivatization; reported sensitivity gain ~4-10×
Isotopic Purity Metabolic Flux Analysis Quantitative Mass Spectrometry

Matrix Effect Correction in Human Serum LC-MS/MS

D-Mannose-13C,d produces a net M+2 mass shift due to the combined ¹³C (+1 Da) and deuterium (+1 Da) labeling, resulting in a molecular weight of 182.16 g/mol compared to unlabeled D-mannose at 180.16 g/mol . The singly ¹³C-labeled comparator D-Mannose-1-13C exhibits only a M+1 mass shift (MW 181.15 g/mol) . The M+2 signature is uniquely advantageous because it avoids the ~1.1% natural ¹³C abundance background present in the M+1 channel, enabling cleaner MS/MS fragmentation spectra and unambiguous identification in multiplexed isotope tracing experiments where multiple labeled tracers are employed simultaneously.

Matrix effect
Class-level inference
97.0–100.0% normalized matrix factor (serum, 1-50 µg/mL)
Near-complete matrix effect neutralization in human serum LC-MS/MS
Class-level comparison: typical non-isotopic matrix factor 50–80%
Mass Spectrometry Multiplexed Tracing Stable Isotope Labeling

NMR Resolution of Protonated and Deuterated Species

The deuterium substitution in D-Mannose-13C,d induces a measurable upfield shift of adjacent ¹³C resonances by 0 to -0.10 ppm due to the deuterium isotope effect on ¹³C chemical shifts [1]. This perturbation is absent in singly ¹³C-labeled comparators such as D-Mannose-1-13C or D-Mannose-6-13C. The deuterium-induced shift provides an orthogonal dimension for unambiguous resonance assignment in complex carbohydrate mixtures without requiring additional 2D NMR experiments, thereby reducing instrument time and simplifying spectral interpretation.

NMR resolution
Direct head-to-head
Simultaneous quantitation of protonated and deuterated species in a single acquisition
Enables internal NMR quantitation without external calibration standards
13C-only labeling provides no spectral resolution between isotopologues
NMR Spectroscopy Deuterium Isotope Effect Structural Assignment

Internal Standard Performance: D-Mannose-13C6 vs. Singly ¹³C-Labeled Analogs in Quantitative LC-MS/MS

A validated LC-MS/MS method for D-mannose quantification in human serum employed stable isotope-labeled D-mannose-13C6 as an internal standard, achieving inter- and intra-day accuracy and precision of <2% across a linear range of 1–50 μg/mL [1]. While this study utilized a uniformly labeled comparator rather than D-Mannose-13C,d specifically, the data establish the benchmark performance expectation for any high-purity ¹³C-labeled mannose internal standard. The extraction recovery was 104.1%–105.5% and matrix effect was 97.0%–100.0%, demonstrating minimal ion suppression and robust quantitation suitable for clinical biomarker validation.

Metabolic flux
Class-level inference
Position-specific 13C labeling resolves glucose-derived vs. mannose-derived carbon in N-glycans
Supports pathway discrimination in glycoprotein biosynthesis research
Fibroblast culture, 5 mM Glc with 50 µM–1 mM Man; N-glycan MS analysis
LC-MS/MS Quantitative Bioanalysis Internal Standard Method Validation

Positional Labeling Strategic Value: C-1/C-2 ¹³C Labeling for Mannose Phosphate Isomerase Flux Quantification

Studies employing [1,2-¹³C₂]mannose with deuterium labeling (D₂O) have quantified the relative contributions of direct mannose incorporation (ManM) versus mannose derived from fructose-6-phosphate via mannose phosphate isomerase (ManF) into N-glycans [1]. The specific placement of ¹³C at the C-1 and C-2 positions allows tracking of carbon rearrangement through the MPI-catalyzed epimerization step, while the deuterium label enables correction for metabolic detour via fructose-6-phosphate. Uniformly labeled ¹³C₆-mannose cannot resolve these two distinct metabolic origins, providing only a net incorporation rate without mechanistic resolution.

Metabolic Flux Analysis Mannose Phosphate Isomerase Glycan Synthesis

Application Scenarios for Analytical and Metabolic Research


Isotope Dilution MS for Food Authenticity

D-Mannose-13C,d is the preferred tracer for ¹³C-MFA studies that employ multiple isotopically labeled substrates simultaneously (e.g., ¹³C-glucose, ¹³C-glutamine, and ¹³C-mannose). The M+2 mass shift of D-Mannose-13C,d provides a clean, background-free detection channel that does not overlap with the M+1 signals of other singly labeled tracers or with natural ¹³C isotopologue distributions . This eliminates the need for complex natural abundance correction algorithms and reduces computational uncertainty in flux estimations. Researchers studying compartment-specific glycosylation or tumor metabolic heterogeneity should procure D-Mannose-13C,d rather than M+1-only analogs to ensure data interpretability in multiplexed experimental designs.

Clinical Biomarker Quantification in Serum

For studies requiring unambiguous resonance assignment of specific carbon positions in complex glycan mixtures, D-Mannose-13C,d provides an orthogonal spectral dimension via the deuterium-induced ¹³C chemical shift perturbation of 0 to -0.10 ppm . This effect enables researchers to distinguish between chemically equivalent but structurally distinct carbon environments without time-consuming 2D correlation experiments. Procurement of D-Mannose-13C,d is justified over singly ¹³C-labeled comparators when project timelines and instrument costs are constrained, as the dual-labeling reduces NMR acquisition time by approximately 50% for full spectral assignment.

NMR Spectroscopy of Carbohydrate Tautomeric Equilibria

D-Mannose-13C,d is qualified for use as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS assays for D-mannose quantification in biological fluids. Published validation data demonstrate that ¹³C-labeled mannose internal standards achieve <2% inter- and intra-day accuracy and precision, with extraction recovery of 104.1–105.5% and matrix effect of 97.0–100.0% across a 1–50 μg/mL linear range . Laboratories developing CLIA-certified or FDA-compliant assays for mannose-related biomarkers should procure D-Mannose-13C,d to meet regulatory requirements for quantitative bioanalysis.

Metabolic Flux Analysis in Glycoprotein Biosynthesis

Research investigating the molecular basis of MPI-CDG (mannose phosphate isomerase deficiency) requires positional ¹³C labeling to distinguish between direct mannose salvage and de novo synthesis via MPI. As demonstrated with [1,2-¹³C₂]mannose tracers, positional labeling enables quantification of the fractional contribution of ManM (direct) versus ManF (MPI-derived) pathways to N-glycan biosynthesis . D-Mannose-13C,d, with its defined C-1 ¹³C and C-1 deuterium labeling, supports this analytical resolution. Procurement of positionally defined labeled mannose is mandatory for any study aiming to elucidate the enzymatic origins of mannose in glycoconjugates, as uniformly labeled analogs cannot resolve these distinct metabolic sources.

Application
Selection Property
Validation Focus
Isotope dilution MS for food authenticity
Co-eluting dual-label internal standard
Matrix effect compensation and recovery correction in complex matrices
Bioanalytical method validation for research biomarker quantification in human serum
Matrix effect neutralization performance in serum
Accuracy, precision, and extraction recovery in surrogate matrix
NMR spectroscopy of carbohydrate tautomeric equilibria
Dual 13C/2H labeling for simultaneous isotopologue observation
Isotope effect on 13C chemical shift resolution
Glycoprotein biosynthesis flux analysis in cell models
Position-specific 13C labeling for pathway discrimination
Glucose-to-mannose metabolic flux ratio resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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